molecular formula C6H7NO2S B3028484 Amino-thiophen-2-YL-acetic acid CAS No. 21124-40-3

Amino-thiophen-2-YL-acetic acid

Cat. No. B3028484
CAS RN: 21124-40-3
M. Wt: 157.19 g/mol
InChI Key: XLMSKXASROPJNG-UHFFFAOYSA-N
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Description

Amino-thiophen-2-YL-acetic acid, also known as 2-amino-2-(thiophen-2-yl)acetic acid, is a compound with the molecular formula C6H7NO2S . It has a molecular weight of 157.19 g/mol .


Synthesis Analysis

The synthesis of Amino-thiophen-2-YL-acetic acid involves the use of 2-acetylthiophene . The aqueous solution is extracted with ethyl acetate and the combined organics are washed with brine solution, dried (Na2SO4), filtered, and evaporated to obtain the crude product.


Molecular Structure Analysis

The InChI code for Amino-thiophen-2-YL-acetic acid is 1S/C6H8NO2S/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5,10H,7H2,(H,8,9) and the InChI key is NUHRSKANADCHIR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Amino-thiophen-2-YL-acetic acid has a molecular weight of 157.19 g/mol . Its storage temperature is between 2-8°C . The compound has a melting point of 208-210°C and a predicted boiling point of 311.8±32.0°C .

Scientific Research Applications

Synthesis and Properties

  • Synthesis and Structural Analysis : Amino-thiophen-2-yl-acetic acid derivatives have been synthesized for various research applications. One study outlined the synthesis of salts derived from 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids. These compounds were analyzed using techniques like 1H-NMR spectroscopy and HPLC-MS to confirm their structure (Safonov, Panasenko, & Knysh, 2017).

  • Electrochemical Sensors : In another study, poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) was used in an electrochemical hybridization sensor. This sensor demonstrated sensitivity and the ability to differentiate between single and double-stranded oligonucleotides, indicating its potential in DNA analysis and other biological applications (Cha et al., 2003).

  • Antimicrobial Properties : Derivatives of thiophene-acetic acid were evaluated for their antimicrobial properties against various bacterial strains. The study highlighted that specific derivatives exhibited significant antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Shcherbyna et al., 2016).

Biological Evaluation

  • Antioxidant and Antimicrobial Activities : N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, a novel heterocyclic amide derivative, was found to exhibit moderate antioxidant activity and significant antimicrobial properties against yeasts and bacterial strains. This highlights its potential use in pharmaceutical and health-related research (Cakmak et al., 2022).

  • Anticancer Activity : Studies have explored the cytotoxic effects of thiophene acetyl salicylic acid esters against various cancer cell lines. One study found that positional isomerism in these compounds was critical for their pharmacological properties, particularly against colon cancer cell lines (Ünver & Cantürk, 2017).

Chemical Applications

  • Electrochromic Materials : The effects of solvents on the synthesis of acetic acid-modified polyterthiophene were studied, focusing on its electrochromic properties. This research contributes to the development of advanced electrochromic materials for applications like smart windows and displays (Zhang et al., 2016).

  • Improved Synthesis Techniques : Improved synthesis techniques for compounds involving amino-thiophen-2-yl-acetic acid have been developed. For instance, a novel process for the preparation of 2-amino-thiophene derivatives was described, emphasizing chemoselectivity and high yields under mild conditions, which is advantageous for industrial applications (Huayu, 2011).

Safety And Hazards

The safety information for Amino-thiophen-2-YL-acetic acid indicates that it should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided . The compound should not form dust and aerosols, and non-sparking tools should be used .

properties

IUPAC Name

2-amino-2-thiophen-2-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,7H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMSKXASROPJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20875656
Record name Thienylglycine
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Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-thiophen-2-YL-acetic acid

CAS RN

21124-40-3, 4052-59-9
Record name α-Amino-2-thiopheneacetic acid
Source CAS Common Chemistry
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Record name (-)-α-Amino-2-thiopheneacetic acid
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Record name 2-Thiopheneacetic acid, alpha-amino-, (-)-
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Record name alpha-(2-Thienyl)glycine
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Record name 2-Thiopheneacetic acid, .alpha.-amino-, (-)-
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Record name α-(2-thienyl)glycine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Ergun, C Dengiz, MS Özer, E Şahin, M Balci - Tetrahedron, 2014 - Elsevier
We report herein the synthesis of a novel class of compounds, ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate, (7E)-7-[(dimethylamino)methylene]-4H-furo[3,2-c]pyran-4,6(7H)-dione, 5-…
Number of citations: 15 www.sciencedirect.com
R Kakarla, J Liu, D Naduthambi, W Chang… - Journal of Medicinal …, 2014 - ACS Publications
HTS screening identified compound 2a (piperazinone derivative) as a low micromolar HCV genotype 1 (GT-1) inhibitor. Resistance mapping studies suggested that this piperazinone …
Number of citations: 51 pubs.acs.org

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